Comparative Physicochemical Profile: LogP and PSA vs. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The target compound exhibits a calculated LogP of 0.54 and a polar surface area (PSA) of 61.19 Ų, which are significantly different from a close analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5), which has a calculated LogP of 2.716 [1][2]. The target compound's lower LogP indicates greater hydrophilicity, which can translate to improved aqueous solubility and a distinct pharmacokinetic profile. Its compliance with Lipinski's Rule of Five further supports its drug-likeness [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.54, PSA = 61.19 Ų |
| Comparator Or Baseline | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: LogP = 2.716, PSA not specified |
| Quantified Difference | ΔLogP = -2.176 |
| Conditions | Calculated properties |
Why This Matters
This difference in lipophilicity is crucial for medicinal chemists optimizing lead compounds for oral bioavailability and solubility, as a lower LogP is often associated with better developability characteristics.
- [1] Chembase. (n.d.). ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate. Retrieved from http://en.chembase.cn/molecule-41912.html View Source
- [2] SpringerMaterials. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from https://materials.springer.com/substanceprofile/docs/smsid_lcogekgjzyttkydz View Source
